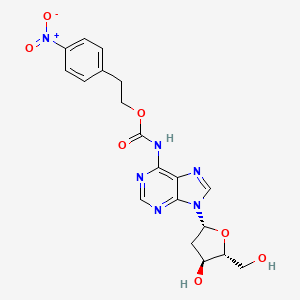
4-Nitrophenethyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, hydroxyl groups, and a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for yield and efficiency, often involving continuous flow chemistry and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The nitro group and aromatic rings play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the nitrophenyl ethoxy carbonyl group.
2’-Deoxyadenosine: Another nucleoside derivative with a similar backbone but different functional groups.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, which share some chemical properties with Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-.
Uniqueness
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is unique due to its combination of a nucleoside backbone with a nitrophenyl ethoxy carbonyl group.
Propriétés
Numéro CAS |
88091-69-4 |
|---|---|
Formule moléculaire |
C19H20N6O7 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)ethyl N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C19H20N6O7/c26-8-14-13(27)7-15(32-14)24-10-22-16-17(20-9-21-18(16)24)23-19(28)31-6-5-11-1-3-12(4-2-11)25(29)30/h1-4,9-10,13-15,26-27H,5-8H2,(H,20,21,23,28)/t13-,14+,15+/m0/s1 |
Clé InChI |
LHTJNTWNVBJZAL-RRFJBIMHSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















